
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine ring and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
科学的研究の応用
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
作用機序
The mechanism of action of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The compound can also participate in various catalytic cycles, particularly in the presence of transition metal catalysts .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A widely-used boronic acid derivative with similar reactivity.
4-Methylphenylboronic acid: A methyl-substituted boronic acid with similar chemical properties.
2-Morpholinopyrimidin-5-ylboronic acid: A closely related compound with a similar structure but lacking the methyl group.
Uniqueness
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both a morpholine ring and a methyl group on the pyrimidine ring. This unique structure imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C9H14BN3O3 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O3/c1-7-8(10(14)15)6-11-9(12-7)13-2-4-16-5-3-13/h6,14-15H,2-5H2,1H3 |
InChIキー |
NKIDMRMKWUNRMD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N2CCOCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


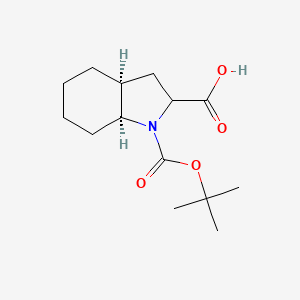


![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
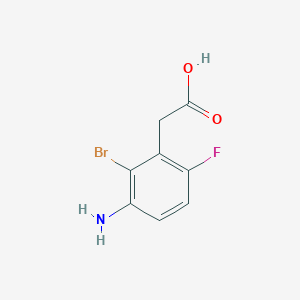
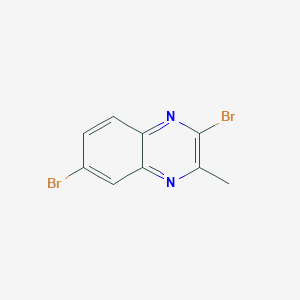

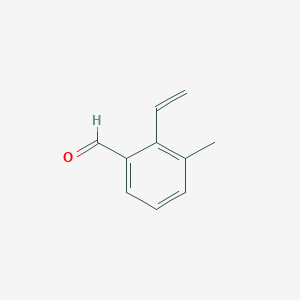
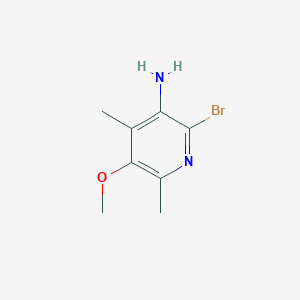


![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)


